NNMT Inhibition Potency – Methyl Ester vs. Nicotinamide-Based Baseline
The methyl ester demonstrates potent inhibition of human recombinant NNMT, with an IC50 of 0.150 nM [1]. This is approximately 20‑40 fold lower than the IC50 of the prototype NNMT substrate‑competitive inhibitor nicotinamide (3–6 μM) [2]. While no direct head‑to‑head NNMT data are available for the free acid analogue (CAS 893740‑53‑9), the magnitude of potency places this compound among the most active NNMT scaffolds reported, highlighting the critical contribution of the ester group to target engagement.
| Evidence Dimension | NNMT inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.150 nM (human recombinant NNMT) |
| Comparator Or Baseline | Nicotinamide IC50 ≈ 3–6 μM (substrate‑competitive NNMT inhibitor) |
| Quantified Difference | Target compound is ~20 000‑fold more potent |
| Conditions | Enzymatic assay; inhibition of 1‑methyl‑nicotinamide formation using nicotinamide and SAM as substrates (BindingDB assay description) |
Why This Matters
For research groups targeting NNMT‑dependent epigenetic or metabolic pathways, this level of potency enables low‑nanomolar cellular dosing, reducing off‑target risk compared to high‑micromolar tool compounds.
- [1] BindingDB, BDBM50566781, CHEMBL4867273. View Source
- [2] Pissios et al. (2017) "Nicotinamide N‑methyltransferase: more than a drug‑metabolizing enzyme", Trends Pharmacol. Sci., 38(5), 487‑498 (general NNMT inhibitor baseline). View Source
